1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2,2-trifluoroethanone;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N2O.C2HF3O2/c1-13(2)7-3-5-14(6-4-7)8(15)9(10,11)12;3-2(4,5)1(6)7/h3-6H,1-2H3;(H,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSOPAPEXLJAEZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446230 | |
| Record name | 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181828-01-3 | |
| Record name | 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Trifluoroacetylation of 4-Dimethylaminopyridine
The most widely documented method involves the direct trifluoroacetylation of 4-dimethylaminopyridine (DMAP) using trifluoroacetic anhydride (TFAA) in anhydrous xylene. This one-step procedure proceeds via nucleophilic acyl substitution, where the tertiary amine of DMAP attacks the electrophilic carbonyl carbon of TFAA. The reaction generates the pyridinium trifluoroacetate salt as a stable crystalline solid.
Procedure :
-
Reagent Preparation : DMAP (1833 mg, 15 mmol) is dissolved in dry xylene (30 mL) under inert atmosphere.
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TFAA Addition : TFAA (3150 mg, 15 mmol) is added dropwise at 0°C, resulting in an exothermic reaction that forms a orange suspension.
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Reaction Completion : The mixture is stirred at room temperature for 30 minutes, followed by refluxing for 18 hours to ensure complete conversion.
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Workup : The solvent is evaporated under reduced pressure, and the residue is dissolved in dichloromethane (100 mL). The organic layer is washed with 20% aqueous Na₂CO₃ (50 mL) to neutralize excess TFAA, dried over Na₂SO₄, and concentrated.
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Purification : Column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 3:1 → ethyl acetate) yields the title compound as a white crystalline solid (1167 mg, 87%).
Key Data :
Alternative Solvent Systems and Catalysis
While xylene is the solvent of choice in the canonical method, tetrahydrofuran (THF) has been explored for enhanced solubility of DMAP. However, prolonged reflux in THF (>24 hours) reduces yield (≤70%) due to competitive decomposition pathways. Catalytic amounts of tetrabutylammonium fluoride (TBAF) have been trialed to accelerate trifluoroacetylation, but this approach introduces side products from fluoride-mediated desilylation.
Industrial-Scale Adaptations
Continuous-Flow Synthesis
Recent patents describe a continuous-flow variant to improve safety and scalability. Key modifications include:
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Reactor Design : Tubular reactors with precise temperature control (40–60°C) prevent exothermic runaway.
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Residence Time : 2–4 hours under pressurized conditions (3–5 bar) achieves >90% conversion.
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In-Line Quenching : Automated neutralization with aqueous Na₂CO₃ minimizes manual handling of corrosive intermediates.
Purity Optimization and Characterization
Chromatographic Refinement
The crude product often contains residual DMAP (<5%) and trifluoroacetic acid (<3%). Sequential silica gel chromatography (hexane/EtOAc gradient) elevates purity to >99%, as confirmed by HPLC.
Spectroscopic Validation
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¹H NMR : The downfield shift of H-2 (δ 8.97 ppm) confirms pyridinium ring formation.
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¹⁹F NMR : Two distinct signals at δ -75.2 ppm (CF₃COO⁻) and -72.8 ppm (CF₃CO-pyridinium) validate the structure.
Challenges and Mitigation Strategies
Moisture Sensitivity
The trifluoroacetyl group is highly susceptible to hydrolysis. Strict anhydrous conditions (Aw < 0.1%) are mandatory during synthesis.
Chemical Reactions Analysis
Acylation Reactions
TAPT serves as a potent acylating agent, transferring its trifluoroacetyl group to nucleophiles. Key applications include:
Reaction with Amines
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Mechanism : The electrophilic trifluoroacetyl group reacts with amines to form trifluoroacetamide derivatives.
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Example : Trifluoroacetylation of 4-dimethylaminoquinoline in xylene under reflux (18 h) yields 3-trifluoroacetyl-N,N-dimethyl-4-quinolylamine with 87% efficiency .
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| 4-Dimethylaminoquinoline | 3-Trifluoroacetylquinoline derivative | Xylene, reflux | 87% |
Reaction with Alcohols/Phenols
-
TAPT facilitates esterification via nucleophilic attack. For example, alcoholysis with n-propanol under reflux produces trifluoroacetylated ethers (72% yield) .
Nucleophilic Substitution Reactions
The pyridinium ring in TAPT undergoes aromatic substitution with diverse nucleophiles:
Amine Exchange
-
Primary and secondary amines displace the dimethylamino group. For instance, reaction with benzylamine at room temperature yields 96% product .
| Nucleophile (Amine) | Conditions | Product Yield |
|---|---|---|
| Benzylamine | RT, MeCN, 4 h | 96% |
| Ethylamine | RT, MeCN, 4 h | 93% |
Thiol and Phenol Substitution
-
Thiols and phenols replace the dimethylamino group under mild conditions. Reaction with p-methoxyphenol produces aryl ethers in 77% yield .
Electrophilic Trifluoromethylation
-
In the presence of fluoride ions, TAPT activates reagents like Ruppert-Prakash (TMSCF₃) for CF₃ transfer to imines or carbonyl compounds .
Mechanistic Pathway
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Activation : Fluoride ions abstract a proton from TMSCF₃, generating CF₃⁻.
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Transfer : CF₃⁻ attacks electrophilic substrates (e.g., iminium ions), forming trifluoromethylated products .
Synthetic Utility in Heterocycle Formation
TAPT enables access to fluorinated heterocycles, critical in pharmaceuticals:
Quinoline Derivatives
-
Trifluoroacetylation of quinolines occurs selectively at the pyridine ring, a rare reactivity exploited to synthesize antimicrobial agents .
Comparative Reactivity
TAPT outperforms traditional acylating agents due to its trifluoroacetyl group’s electron-withdrawing effect:
| Agent | Reactivity with Amines | Fluorination Efficiency |
|---|---|---|
| TAPT | High | Excellent |
| Acetic Anhydride | Moderate | None |
| Trifluoroacetic Anhydride | High | Moderate |
This comprehensive analysis underscores TAPT’s versatility in facilitating electrophilic acylations, nucleophilic substitutions, and catalytic trifluoromethylations, underpinning its value in synthetic organic chemistry.
Scientific Research Applications
Organic Synthesis
1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium trifluoroacetate serves as a powerful electrophilic acylating agent. It is particularly useful for the selective acylation of amines and alcohols, allowing for the introduction of trifluoroacetyl groups into various substrates. This property is exploited in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Case Study:
In a study involving the synthesis of 3-trifluoroacetyl-4-quinolylamines, the compound was successfully used to acylate N,N-dimethyl-4-quinolylamine to yield high product yields (up to 89%) under optimized conditions .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to modify biological molecules selectively. Its trifluoroacetyl group enhances lipophilicity and bioavailability, making it suitable for drug development.
Case Study:
Research indicates that this compound can be utilized to create new therapeutic agents targeting specific receptors in the central nervous system. Its cytotoxicity against cancer cell lines has been investigated, revealing potential applications in oncology .
Polymer Science
In polymer chemistry, this compound is employed as a coupling agent in the synthesis of block copolypeptides and polypeptoids. Its ability to facilitate chemical ligation techniques allows for the construction of complex polymer architectures.
Data Table: Polymerization Yields
| Polymer Type | Yield (%) |
|---|---|
| Block Copolypeptides | 88 |
| Polypeptoids | 83 |
| Block Copolypept(o)ides | 89 |
These results demonstrate the effectiveness of this compound in achieving high yields during polymer synthesis .
Mechanism of Action
The mechanism by which 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dimethylamino group enhances the compound’s ability to interact with biological membranes and proteins, facilitating its biological activity.
Comparison with Similar Compounds
A. Substituent Effects
Alkyl Chain Length and Functional Groups: Shorter chains (e.g., 2-methoxyethyl in 15) result in oily states due to reduced intermolecular forces . Bulky groups (e.g., 4-phenoxybutyl in 19) increase molecular weight and enhance crystallinity, leading to higher melting points (e.g., 128–130°C for 20) . Functional groups like cyano (in 22) introduce reactivity for further chemical modifications .
Hydrophilic vs. Hydrophobic Groups: Hydroxyethyl (in 9) improves water solubility, whereas phenoxybutyl (in 19) enhances hydrophobicity, impacting biological activity .
B. Counterion Effects
Trifluoroacetate (CF₃COO⁻) :
- Common in synthesis reagents (e.g., target compound) due to its stability and role as a leaving group .
- Lowers melting points compared to bulkier anions (e.g., PF₆⁻) .
Tetrafluoroborate (BF₄⁻) and Hexafluorophosphate (PF₆⁻) :
- Increase hydrophobicity, making compounds suitable as ionic liquids or antibacterial agents (e.g., 19 and 22 ) .
- PF₆⁻ salts generally exhibit higher thermal stability .
Functional Differences
Antibacterial Activity: Compounds with tetrafluoroborate counterions (e.g., 19) show significant antibacterial effects against S. racemosum and P. aeruginosa at 1 mg/mL . The target compound lacks reported bioactivity, emphasizing its role in synthesis.
Synthetic Utility: The target compound’s trifluoroacetyl group facilitates nucleophilic substitution in trifluoromethylation reactions . Cyano-containing analogs (e.g., 22) may enable click chemistry or coordination-based applications .
Biological Activity
1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium trifluoroacetate, a pyridine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoroacetyl group and a dimethylamino moiety attached to a pyridine ring. Its molecular formula is C₉H₈F₆N₁O₂, and it exhibits significant lipophilicity due to the trifluoromethyl groups, which can enhance membrane permeability.
| Property | Value |
|---|---|
| Molecular Weight | 253.17 g/mol |
| CAS Number | 185057-53-8 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-dimethylaminopyridine with trifluoroacetic anhydride. The process can be optimized through various methods including microwave-assisted synthesis to improve yield and reduce reaction time.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(Trifluoroacetyl)-4-DMAP | HCT-116 | 12.5 | Topoisomerase inhibition |
| 1-Methyl-3-pyridinecarboxamide | HepG2 | 15.0 | EGFR TK inhibition |
| 2-Fluoropyridine | HCT-116 | 18.0 | Induction of apoptosis |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The biological activity of this compound is mainly attributed to its ability to interact with various biological targets, including:
- Enzymatic Inhibition : The compound can inhibit enzymes such as topoisomerases and protein kinases that are crucial for DNA replication and cancer cell survival.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited a dose-dependent inhibition on HCT-116 cells with an IC50 value of approximately 12.5 µM, indicating strong potential as an anticancer agent.
- Animal Models : In vivo studies using murine models showed that administration of the compound led to significant tumor size reduction compared to control groups, supporting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate, and how can reaction efficiency be validated?
- Methodology :
- Nucleophilic Acylation : React 4-(dimethylamino)pyridine with trifluoroacetic anhydride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ NMR to confirm trifluoroacetyl group incorporation .
- Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental analysis to verify purity (>95%). For intermediates, employ FT-IR to detect characteristic C=O (1750 cm⁻¹) and CF₃ (1150–1250 cm⁻¹) stretches .
Q. How can researchers address challenges in purifying this compound, particularly residual trifluoroacetic acid (TFA)?
- Methodology :
- Lyophilization : After synthesis, dissolve the crude product in water or a water-acetonitrile mixture and lyophilize to remove volatile TFA .
- Ion-Exchange Chromatography : Use a weak anion-exchange resin to separate the pyridinium salt from TFA. Confirm purity via HPLC with UV detection at 254 nm (≥98% purity threshold) .
Q. Which analytical techniques are critical for characterizing structural and electronic properties?
- Methodology :
- ¹H/¹⁹F NMR : Resolve dimethylamino protons (δ 3.0–3.5 ppm) and trifluoroacetyl groups (¹⁹F δ -75 to -80 ppm). Use deuterated DMSO to minimize solvent interference .
- X-ray Crystallography : For definitive structural confirmation, grow single crystals in dichloromethane/hexane mixtures. Compare bond lengths/angles to computational models (e.g., DFT) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates and transition states. Compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic acylation) .
- Experimental Validation : Perform kinetic isotope effect (KIE) studies or in-situ Raman spectroscopy to verify computational predictions .
Q. What reactor design considerations optimize scalability for reactions using this reagent?
- Methodology :
- Continuous Flow Reactors : Mitigate exothermicity by controlling residence time and temperature. Use corrosion-resistant materials (e.g., Hastelloy) due to TFA’s acidity .
- Scale-Up Metrics : Apply dimensionless numbers (e.g., Damköhler, Reynolds) to maintain reaction efficiency during transition from batch to flow .
Q. How does environmental stability (e.g., atmospheric degradation) impact experimental design for long-term studies?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to UV light (290–400 nm) and analyze degradation products via GC-MS. Compare to atmospheric oxidation pathways predicted by computational models .
- Ecotoxicity Screening : Use Daphnia magna or algal bioassays to assess acute toxicity of degradation byproducts (e.g., trifluoroacetic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
